2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole
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Overview
Description
2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroimidazole core, which is a fused ring system, and is substituted with bromophenyl and methoxyphenyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in advanced material science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of 4-bromobenzaldehyde and 4-methoxybenzaldehyde with a suitable amine, followed by cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reaction. The choice of solvents, temperature control, and purification methods are crucial to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenanthroimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents in place of the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The phenanthroimidazole core can interact with various biological receptors or enzymes, potentially modulating their activity. The bromophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
2-(2-Bromophenyl)-4-(4-methoxyphenyl)-1H-imidazole: Shares structural similarities but differs in the position of the bromophenyl group.
Phenanthro[9,10-d]triazole derivatives: These compounds have a triazole ring instead of an imidazole ring, leading to different chemical properties and applications.
Uniqueness: 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole is unique due to its specific substitution pattern and the presence of both bromophenyl and methoxyphenyl groups. This combination imparts distinct electronic and steric properties, making it valuable for various applications in material science and medicinal chemistry.
Properties
Molecular Formula |
C28H19BrN2O |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-(4-methoxyphenyl)phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C28H19BrN2O/c1-32-21-16-14-20(15-17-21)31-27-25-9-5-3-7-23(25)22-6-2-4-8-24(22)26(27)30-28(31)18-10-12-19(29)13-11-18/h2-17H,1H3 |
InChI Key |
DYBJFUXHRFXNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C5=CC=CC=C53)N=C2C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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